Tris(cyclopentadienyl)cerium

Übersicht

Beschreibung

Tris(cyclopentadienyl)cerium:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Tris(cyclopentadienyl)cerium is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and carbonylation[][1].

Biology and Medicine:

Potential Therapeutic Agents: Research is ongoing to explore the potential use of this compound in developing new therapeutic agents.

Industry:

Steel Industry: The compound is used to improve the performance and quality of steel[][1].

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Direct Reduction Method: This method involves the reaction of cerium chloride with an excess of cyclopentadiene in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent oxidation[][1].

Indirect Method: This method involves the preparation of sodium or potassium cyclopentadienide, which is then reacted with cerium salts to form tris(eta5-2,4-cyclopentadien-1-yl)cerium[][1].

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory methods mentioned above, scaled up to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tris(cyclopentadienyl)cerium can undergo oxidation reactions, often resulting in the formation of cerium(IV) compounds[][1].

Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent[][1].

Substitution: Substitution reactions involving the cyclopentadienyl ligands can occur under specific conditions[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various organic halides can be used in substitution reactions.

Major Products:

Oxidation: Cerium(IV) compounds.

Reduction: Reduced cerium species.

Substitution: Substituted cyclopentadienyl derivatives.

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

- Tris(eta5-cyclopentadienyl)lanthanum

- Tris(eta5-cyclopentadienyl)neodymium

- Tris(eta5-cyclopentadienyl)praseodymium

Biologische Aktivität

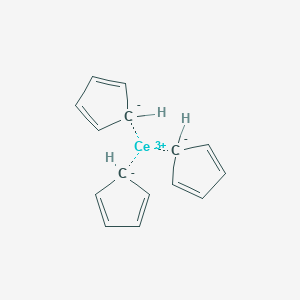

Tris(cyclopentadienyl)cerium (CeCp₃), a cerium compound with the formula , is gaining attention for its potential biological applications, particularly in the fields of tissue engineering, drug delivery, and catalysis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound is characterized by its unique cyclopentadienyl ligands, which confer distinct chemical reactivity and stability. The compound can undergo various chemical reactions, including oxidation and reduction, making it suitable for diverse applications in materials science and biology. Its structure allows for the formation of stable complexes with different ligands, which could be explored for drug delivery systems.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), which share some functional characteristics with this compound. The following table summarizes key findings regarding the antibacterial effects observed in related studies:

The antibacterial mechanism is primarily attributed to the generation of reactive oxygen species (ROS) upon interaction with bacterial membranes, leading to oxidative stress and subsequent cell death. This property suggests that this compound could also exhibit similar antimicrobial effects.

Cytotoxicity and Biocompatibility

Research into the biocompatibility of cerium compounds indicates that they can enhance cell proliferation and reduce cytotoxicity under certain conditions. In a study involving hPDLCs, it was found that:

- Cell Viability : The presence of CeO₂ NPs improved cell proliferation rates in a time-dependent manner.

- Oxidative Stress Response : The nanoparticles demonstrated ROS scavenging capabilities, protecting cells from oxidative damage.

These findings imply that this compound may possess favorable biocompatibility profiles, making it a candidate for biomedical applications.

Potential Applications in Medicine

The unique properties of this compound suggest several potential applications:

- Drug Delivery Systems : Due to its ability to form stable complexes, it can be investigated as a carrier for targeted drug delivery.

- Tissue Engineering : Its osteogenic properties may be harnessed to enhance bone regeneration in tissue engineering applications.

- Antimicrobial Coatings : The compound's antimicrobial activity could be utilized in developing coatings for medical devices to prevent infections.

Case Studies

-

Cerium Nanoparticles in Periodontal Therapy :

A study evaluated the use of cerium oxide nanoparticles in periodontal therapy, showing significant improvements in healing and reduced inflammation due to their ROS scavenging abilities . -

Biocompatibility Assessments :

Research conducted on hPDLCs indicated that cerium compounds promote cell viability and differentiation, suggesting their potential role in regenerative medicine .

Eigenschaften

IUPAC Name |

cerium(3+);cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Ce/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBXTFCUISDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ce+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Ce | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926499 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298-53-9 | |

| Record name | Cerium(3+) tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.